molecular formula C8H8F3NO3S B2776112 [4-(Trifluoromethoxy)phenyl]methanesulfonamide CAS No. 1250371-16-4

[4-(Trifluoromethoxy)phenyl]methanesulfonamide

Cat. No.: B2776112
CAS No.: 1250371-16-4
M. Wt: 255.21
InChI Key: HJHZUVWKKWIBDB-UHFFFAOYSA-N
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Description

[4-(Trifluoromethoxy)phenyl]methanesulfonamide is an organic compound with the molecular formula C8H8F3NO3S. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethoxy)phenyl]methanesulfonamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with methanesulfonamide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(Trifluoromethoxy)phenyl isocyanate} + \text{Methanesulfonamide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, [4-(Trifluoromethoxy)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the bioavailability and efficacy of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer structures can improve their thermal and chemical resistance .

Mechanism of Action

The mechanism of action of [4-(Trifluoromethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to target proteins, thereby modulating their activity. This compound may act on various pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(Trifluoromethoxy)phenyl]methanesulfonamide is unique due to the presence of both trifluoromethoxy and methanesulfonamide groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

[4-(Trifluoromethoxy)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a trifluoromethoxy group, which enhances its lipophilicity and potentially increases its binding affinity to biological targets. The sulfonamide moiety is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group may enhance the compound's selectivity and efficacy by stabilizing interactions with target sites.

Key Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the trifluoromethoxy group and the sulfonamide structure can significantly affect biological activity. For example:

  • Substituent Variations : Replacing the trifluoromethyl group with other halogens has been explored, revealing that such changes can impact potency and efficacy in various assays .
  • Aryl Group Influence : The nature of the aryl substituent plays a crucial role in determining the compound's interaction with biological targets. Studies have demonstrated that different aryl groups can lead to varying degrees of receptor activation or inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Cell Line/Model Concentration Tested Results
Study 1Enzyme InhibitionRat liver microsomes10 µMSignificant inhibition of enzyme activity observed.
Study 2Anti-proliferativeSCC-15 (squamous carcinoma)50 µMInduced apoptosis via PPARγ pathway modulation.
Study 3Receptor ModulationMouse modelVariesReduced disease activity index in chronic inflammatory models.

Case Studies

  • Anti-Cancer Activity : In a recent study, this compound was evaluated for its anti-cancer properties against several human cancer cell lines. The results indicated that it significantly inhibited cell proliferation at low concentrations, suggesting potential as an anti-cancer agent through the activation of AMPK signaling pathways .
  • Inflammatory Models : Another investigation focused on its effects in mouse models of chronic inflammatory diseases. The compound demonstrated a reduction in neutrophil infiltration and overall disease severity, indicating its potential utility in treating inflammatory conditions .

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHZUVWKKWIBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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